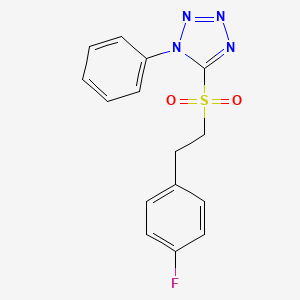

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (5-FPSP) is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound, owing to its unique structure which consists of a phenyl ring connected to a tetrazole ring via a sulfonyl group. The presence of a fluorine atom in the phenyl ring increases the compound's stability, making it highly suitable for a variety of laboratory experiments. In addition, 5-FPSP is a relatively inexpensive compound, making it an attractive option for researchers.

Scientific Research Applications

Structural and Molecular Docking Studies

Research into tetrazole derivatives, including those structurally similar to 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, has demonstrated their potential in various scientific applications. Structural analysis through X-ray crystallography reveals that tetrazole rings are essentially planar, indicating no conjugation to the aryl rings at the 1- and 5-positions. This structural characteristic is crucial for the compound's interaction with biological targets, such as enzymes. Molecular docking studies have been performed to understand the orientation and interaction of these molecules within the active site of the cyclooxygenase-2 (COX-2) enzyme, showcasing their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Photodecomposition and Industrial Applications

The photodecomposition of tetrazole derivatives has been investigated, revealing clean decomposition processes that produce carbodiimides as sole photoproducts. Such findings highlight these compounds' potential in industrial, agricultural, and medicinal applications, where clean and efficient photodecomposition is advantageous (Alawode et al., 2011).

Green Synthesis and Antibacterial Activity

Research into the green synthesis of antibacterially active compounds has incorporated tetrazole derivatives. A notable example is the use of magnetic nanoparticle-supported ionic liquids for synthesizing 1-carbamoyl-1-phenylureas with significant yields. These methodologies emphasize high yields, short reaction times, and the reusability of catalysts, contributing to more sustainable chemical synthesis processes. The antibacterial properties of these synthesized compounds further highlight their potential in medical applications (Nasrollahzadeh et al., 2018).

Antiproliferative Evaluation

The synthesis and evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles have been conducted, showing that certain compounds inhibit leukemia and breast cancer cell proliferation. These studies suggest the therapeutic potential of tetrazole derivatives in cancer treatment, indicating their role in developing new antiproliferative agents (Gundugola et al., 2010).

properties

IUPAC Name |

5-[2-(4-fluorophenyl)ethylsulfonyl]-1-phenyltetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2S/c16-13-8-6-12(7-9-13)10-11-23(21,22)15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDVKAPYSSGYSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719223 |

Source

|

| Record name | 5-[2-(4-Fluorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole | |

CAS RN |

1370411-43-0 |

Source

|

| Record name | 5-[2-(4-Fluorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphonic acid, [1-(acetylamino)-1-methylethyl]- (9CI)](/img/no-structure.png)

![Ethanethioic acid, O-[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl] ester](/img/structure/B594530.png)

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B594536.png)